

Physical properties of 1-Bromo-pent-2-ene

boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-pent-2-ene**

Cat. No.: **B12366868**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Bromo-pent-2-ene**: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of **1-Bromo-pent-2-ene**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies. This document summarizes quantitative data in a structured format, outlines protocols for experimental determination, and includes visual workflows to illustrate the procedures.

Physical Properties of 1-Bromo-pent-2-ene

1-Bromo-pent-2-ene, predominantly in its trans-isomeric form, is a chemical compound with the linear formula $C_2H_5CH=CHCH_2Br$. The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification processes.

Quantitative Data Summary

The boiling point and density of **1-Bromo-pent-2-ene** are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

Physical Property	Value	Conditions
Boiling Point	122 °C	at standard atmospheric pressure
Density	1.26 g/mL	at 25 °C

Data sourced from literature values.[\[1\]](#)

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[2\]](#) Several methods can be employed for its determination, including the micro-reflux method, which is suitable for small sample volumes.[\[3\]](#)[\[4\]](#)

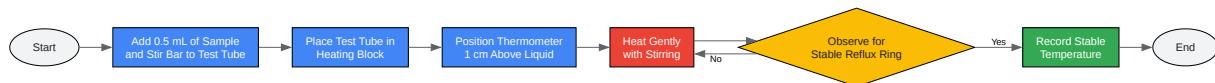
Protocol: Micro-Reflux Method

- **Sample Preparation:** Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[\[4\]](#)
- **Apparatus Setup:**
 - Clamp the test tube securely within a heating block on a hot plate stirrer.
 - Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned about 1 cm above the liquid's surface.[\[3\]](#)
- **Heating and Observation:**
 - Begin gentle stirring and heating of the sample.

- Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.[3] The thermometer bulb should be at the level of this ring for an accurate measurement.
- Data Recording:
 - Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[3]
 - It is crucial to record the barometric pressure, as boiling point varies with atmospheric pressure.[2]
- Replication: For accuracy, the determination should be repeated at least once with a fresh sample.[4]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5] The volumetric method is a straightforward and common technique for determining the density of a liquid.


Protocol: Volumetric Method

- Initial Mass Measurement: Weigh a clean, dry graduated cylinder on a digital balance and record its mass.[6][7]
- Volume Measurement: Carefully pour a specific volume of the liquid (e.g., 10-25 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[7]
- Final Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.[6][7]
- Calculation:
 - Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[7]
 - Calculate the density using the formula: $\text{Density} = \text{Mass} / \text{Volume}.$ [5]

- Temperature and Replication: Record the temperature of the liquid, as density is temperature-dependent.^[5] Repeat the procedure multiple times to ensure the precision and accuracy of the results.^[7]

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Micro-Reflux.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination via Volumetric Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 1-Bromo-pent-2-ene boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366868#physical-properties-of-1-bromo-pent-2-ene-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com